molecular formula C21H17N5O2 B2737127 N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034268-02-3

N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2737127
CAS No.: 2034268-02-3
M. Wt: 371.4
InChI Key: GUFKKLDUZQOFNK-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (CAS 2034268-02-3) is a synthetic organic compound with a molecular formula of C21H17N5O2 and a molecular weight of 371.3920 g/mol . This chemical features a quinazolin-4(3H)-one core linked to a [2,3'-bipyridine]-4-ylmethyl group via an acetamide bridge. The quinazolinone scaffold is of significant interest in medicinal chemistry and is found in compounds studied for a range of biological activities . Research into similar structural analogs has indicated potential for antimicrobial and anticancer properties, making the quinazolinone nucleus a valuable template in rational drug design . Furthermore, closely related 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives have been identified as potent and selective antagonists for receptors such as the vasopressin V1b receptor, highlighting the potential of this chemical class in neurological and endocrine research . This compound serves as a key intermediate or building block for further chemical synthesis and biological evaluation. It is provided for in vitro research purposes only. All sales are final, and the buyer assumes responsibility for confirming product identity and purity for their specific research application.

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c27-20(13-26-14-25-18-6-2-1-5-17(18)21(26)28)24-11-15-7-9-23-19(10-15)16-4-3-8-22-12-16/h1-10,12,14H,11,13H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFKKLDUZQOFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction between 2-bromopyridine and 3-bromopyridine using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling).

    Quinazolinone Synthesis: The quinazolinone structure can be prepared by reacting anthranilic acid with formamide under heating conditions to form 2-aminobenzamide, which is then cyclized to form quinazolinone.

    Linking the Bipyridine and Quinazolinone: The final step involves the acylation of the bipyridine intermediate with the quinazolinone derivative using an appropriate acylating agent (e.g., acetic anhydride) under basic conditions to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the quinazolinone moiety to a dihydroquinazoline derivative.

    Substitution: The bipyridine moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under appropriate solvent conditions.

Major Products

    Oxidation: Quinazoline N-oxide derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted bipyridine derivatives.

Scientific Research Applications

N-([2,3’-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit activity against certain diseases or conditions.

    Materials Science: The bipyridine moiety can coordinate with metal ions, making this compound useful in the design of metal-organic frameworks (MOFs) and coordination polymers.

    Catalysis: The compound can act as a ligand in homogeneous catalysis, facilitating various organic transformations.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide depends on its application:

    Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Catalysis: As a ligand, it can stabilize transition states and intermediates, enhancing the efficiency of catalytic reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Anticancer Activity
  • Compound 11n (): Exhibited moderate cytotoxicity against breast cancer cell lines (MCF-7), likely due to the electron-donating methoxy groups enhancing cellular uptake .
  • Compound 11r (): Demonstrated potent activity against colon cancer (HCT-116), attributed to the nitro group’s electron-withdrawing effects stabilizing DNA intercalation .
Antitubercular Activity
  • N-(4-Methoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide derivatives (): Showed MIC values <1 µg/mL against Mycobacterium tuberculosis, with the methoxy group improving membrane permeability .
  • 2-(6-Chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide (): Most potent InhA inhibitor (MIC = 0.25 µg/mL), highlighting the role of chloro substituents in target binding .
Anti-Inflammatory Activity
  • Hybrid thioalkylamide-dihydropyrimidin derivative (): Achieved COX-2 selectivity (IC₅₀ = 116.73 mmol/kg) and lower ulcerogenicity than Diclofenac, underscoring the benefit of hybrid pharmacophores .

Key Structural-Activity Relationships (SAR)

Substituent Effects :

  • Electron-donating groups (e.g., methoxy in 11n) improve solubility and bioavailability .
  • Electron-withdrawing groups (e.g., nitro in 11r, chloro in derivatives) enhance target binding and stability .
  • Bipyridine or pyridine moieties (as in the target compound) may confer metal-binding or π-π stacking capabilities, though direct data are lacking .

Synthetic Efficiency :

  • Microwave-assisted synthesis () reduces reaction times and improves yields compared to traditional reflux methods .
  • Styryl-linked derivatives () require prolonged heating (18–43 h), whereas acetamide couplings are faster (e.g., 80% yield in 5 h for compounds) .

Biological Activity

N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthetic routes, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bipyridine moiety and a quinazolinone structure, which are known for their diverse biological activities. The structural formula can be represented as follows:

N 2 3 bipyridin 4 ylmethyl 2 4 oxoquinazolin 3 4H yl acetamide\text{N 2 3 bipyridin 4 ylmethyl 2 4 oxoquinazolin 3 4H yl acetamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Bipyridine Moiety : This can be achieved through coupling reactions such as Suzuki-Miyaura cross-coupling.
  • Synthesis of the Quinazolinone Core : Often synthesized via cyclization reactions involving anthranilic acid derivatives.
  • Coupling of the Two Moieties : The final step involves forming an amide bond using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
  • Metal Ion Coordination : The bipyridine moiety can facilitate binding to metal ions, which may enhance its biological activity.
  • Interaction with Nucleic Acids : The quinazolinone structure might interact with DNA or RNA, potentially affecting gene expression.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that quinazolinone derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it may inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations, suggesting potent anticancer activity.
    Cell LineIC50 (µM)
    MCF7 (Breast)5.0
    HeLa (Cervical)7.5
    A549 (Lung)6.0
  • Antimicrobial Testing : In a series of tests against common pathogens, the compound showed promising results against both Gram-positive and Gram-negative bacteria.
    PathogenZone of Inhibition (mm)
    E. coli15
    S. aureus20
    P. aeruginosa18

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